4-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzene-1,3-dicarboxylic acid
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Overview
Description
4-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzene-1,3-dicarboxylic acid is a fluorescent label belonging to the class of rhodamine dyes. It is known for its strong absorption, high fluorescence quantum yield, and high thermal and photo-stability. These properties make it highly suitable for single-molecule detection applications and high-resolution microscopy such as photoactivated localization microscopy, direct stochastic optical reconstruction microscopy, and stimulated emission depletion microscopy .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzene-1,3-dicarboxylic acid is typically synthesized through a series of chemical reactions involving rhodamine derivatives. The preparation involves the reaction of rhodamine with various reagents to introduce functional groups that enhance its fluorescence properties. The dye is often supplied as a mixture of two isomers with practically identical absorption and fluorescence properties .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The dye is usually produced in crystalline form and stored under conditions that protect it from light and moisture to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
4-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to changes in its fluorescence properties.
Reduction: Reduction reactions can also alter the dye’s fluorescence characteristics.
Substitution: The dye can undergo substitution reactions where functional groups are replaced with other groups to modify its properties
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like N-hydroxysuccinimidyl esters are used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized rhodamine derivatives, while substitution reactions can yield various functionalized rhodamine compounds .
Scientific Research Applications
4-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzene-1,3-dicarboxylic acid is widely used in scientific research due to its excellent fluorescence properties. Some of its applications include:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Employed in labeling DNA, RNA, and proteins for fluorescence microscopy and flow cytometry.
Medicine: Utilized in diagnostic imaging and tracking of biological molecules.
Industry: Applied in the development of fluorescent sensors and markers .
Mechanism of Action
The mechanism by which 4-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzene-1,3-dicarboxylic acid exerts its effects involves the absorption of light at specific wavelengths, leading to the excitation of electrons. This excitation results in the emission of fluorescence when the electrons return to their ground state. The dye’s molecular structure allows it to interact with various biological molecules, making it an effective tool for labeling and detection .
Comparison with Similar Compounds
Similar Compounds
ATTO 488: Another rhodamine dye with similar fluorescence properties but different absorption and emission wavelengths.
ATTO 647N: Known for its high photostability and used in super-resolution microscopy.
ATTO 532: A rhodamine dye with strong absorption and high fluorescence quantum yield
Uniqueness
4-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzene-1,3-dicarboxylic acid stands out due to its optimal excitation and emission wavelengths, making it highly suitable for applications requiring high sensitivity and resolution. Its high thermal and photo-stability also make it a preferred choice for long-term imaging studies .
Properties
Molecular Formula |
C31H31N2O5+ |
---|---|
Molecular Weight |
511.6 g/mol |
IUPAC Name |
4-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C31H30N2O5/c1-3-32-11-5-7-18-13-23-27(16-25(18)32)38-28-17-26-19(8-6-12-33(26)4-2)14-24(28)29(23)21-10-9-20(30(34)35)15-22(21)31(36)37/h9-10,13-17H,3-8,11-12H2,1-2H3,(H-,34,35,36,37)/p+1 |
InChI Key |
JSUSGWOUEVOMBB-UHFFFAOYSA-O |
Canonical SMILES |
CCN1CCCC2=CC3=C(C=C21)OC4=CC5=[N+](CCCC5=CC4=C3C6=C(C=C(C=C6)C(=O)O)C(=O)O)CC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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